Nuarimol

Catalog No.
S537819
CAS No.
63284-71-9
M.F
C17H12ClFN2O
M. Wt
314.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nuarimol

CAS Number

63284-71-9

Product Name

Nuarimol

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol

Molecular Formula

C17H12ClFN2O

Molecular Weight

314.7 g/mol

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H

InChI Key

SAPGTCDSBGMXCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl

solubility

Soluble in DMSO

Synonyms

alpha-(2-chlorophenyl)-alpha-(4-fluorophenyl)-5-pyrimidine methanol, nuarimol, nuarimol, (+-)-isomer, Trimidal

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl

The exact mass of the compound Nuarimol is 314.0622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Nuarimol (CAS: 63284-71-9) is a pyrimidine-based sterol biosynthesis inhibitor (SBI) that functions by targeting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). Structurally defined by its 2-chloro-4'-fluoro-benzhydryl alcohol core, it serves as a highly specific systemic fungicide and an essential analytical reference standard in agrochemical research . In procurement and formulation contexts, Nuarimol is valued for its distinct physicochemical profile—exhibiting a water solubility of 26 mg/L at 25 °C and a melting point of 126 °C—which makes it uniquely suited for systemic seed treatments and comparative enzymatic inhibition assays .

Substituting Nuarimol with closely related pyrimidines (such as Fenarimol) or broader in-class triazole SBIs (such as Propiconazole) fundamentally alters both systemic uptake and downstream process compatibility. For example, while triazole fungicides can severely disrupt downstream yeast fermentation processes when present as trace residues, pyrimidine analogs like Nuarimol maintain fermentation integrity and yeast viability [1]. Furthermore, substituting Nuarimol with non-fluorinated analogs alters the specific halogen-bonding dynamics within the CYP51 active site, directly impacting its enantioselective binding affinity and its efficacy as a systemic chemical probe [2].

Downstream Fermentation Compatibility in Brewing Processes

When agricultural products are destined for fermentation, fungicide residues can critically impact yeast performance. In a comparative study of primary lager beer fermentation, wort spiked with 1 mg/L of Nuarimol yielded a final alcohol content of 5.2%, closely matching the 5.5% of the untreated blank. In stark contrast, substitution with the triazole Propiconazole caused stuck fermentation after four days, yielding only 1.4% alcohol [1].

Evidence DimensionFinal alcohol content after primary fermentation (1 mg/L residue)
Target Compound DataNuarimol (5.2% alcohol yield)
Comparator Or BaselinePropiconazole (1.4% alcohol yield)
Quantified DifferenceNuarimol yielded 3.7x higher alcohol content than Propiconazole, avoiding stuck fermentation.
ConditionsPrimary fermentation of young lager beer, 1 mg/L fungicide residue in pitching wort.

For procurement in agricultural sectors tied to brewing, malting, or viticulture, Nuarimol guarantees that trace residues will not catastrophically disrupt downstream yeast fermentation.

Enantioselective CYP51 Target Binding Affinity

Nuarimol exhibits distinct enantioselective binding properties within the CYP51 active site. Computational docking and bioactivity assays demonstrate that R-(+)-Nuarimol achieves a superior binding energy of -7.42 kcal/mol compared to -7.36 kcal/mol for S-(-)-Nuarimol. This difference is driven by the R-enantiomer's ability to form specific halogen bonds with Cys-470 and hydrogen bonds with Tyr-137 and His-468, leading to significantly higher inhibition of ergosterol biosynthesis in target pathogens [1].

Evidence DimensionCYP51 Molecular Docking Binding Energy
Target Compound DataR-(+)-Nuarimol (-7.42 kcal/mol)
Comparator Or BaselineS-(-)-Nuarimol (-7.36 kcal/mol)
Quantified DifferenceR-enantiomer shows stronger binding affinity (-0.06 kcal/mol difference) with additional halogen bonding.
ConditionsHomology modeling and molecular docking with fungal CYP51.

Buyers sourcing Nuarimol for high-precision enzymatic assays or structural biology must consider enantiopurity, as the R-enantiomer drives the primary inhibitory activity.

Selective Inhibition of Fungal vs. Plant Ent-Kaurene Oxidase

Nuarimol demonstrates highly specific cross-kingdom selectivity when used as an inhibitor of gibberellin biosynthesis. In comparative assays, Nuarimol effectively inhibited fungal ent-kaurene oxidation and growth in Gibberella fujikuroi at low concentrations, whereas it was significantly less effective at inhibiting the equivalent pathways in higher plants. This is the exact opposite structure-activity relationship compared to plant-growth regulators like Ancymidol, which strongly inhibit plant systems but are weak against the fungal enzyme [1].

Evidence DimensionSelectivity for fungal vs. plant ent-kaurene oxidase
Target Compound DataNuarimol (Highly effective against fungal enzyme, weak against plant enzyme)
Comparator Or BaselineAncymidol (Highly effective against plant enzyme, weak against fungal enzyme)
Quantified DifferenceOpposite structure-activity relationship demonstrating distinct molecular target selectivity.
ConditionsGibberella fujikuroi fungal cultures vs. higher plant tissue assays.

Establishes Nuarimol as a highly selective chemical probe for researchers needing to isolate fungal gibberellin pathways without disrupting host plant physiology.

Analytical Standard for Agrochemical Residue Workflows

Procured for GC-MS/MS and LC-MS/MS testing to accurately quantify pyrimidine fungicide residues in food commodities, particularly to differentiate Nuarimol from Fenarimol in regulatory compliance assays.

Downstream-Safe Crop Protection Formulations

Selected for agricultural applications (e.g., malting barley, hops, or grapes) where preventing stuck primary fermentation in downstream brewing or winemaking is a strict process requirement, avoiding the pitfalls of triazole substitutes [1].

Systemic Seed Treatment Development

Utilized in seed coating formulations where its specific water solubility (26 mg/L) and systemic mobility provide early-season protection, differentiating it from strictly foliar alternatives .

Chiral Resolution and CYP51 Structural Studies

Used in advanced biochemical assays to study enantioselective halogen bonding and hydrophobic interactions within the 14α-demethylase active site, leveraging the distinct binding profile of its R-enantiomer [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Exact Mass

314.0622

LogP

3.18 (LogP)

Appearance

Solid powder

Melting Point

126.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Pictograms

Irritant

Irritant

Other CAS

63284-71-9

Wikipedia

Nuarimol

Use Classification

Agrochemicals -> Fungicides

General Manufacturing Information

5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Martínez-Gómez MA, Escuder-Gilabert L, Villanueva-Camañas RM, Sagrado S, Medina-Hernández MJ. Enantioseparation of nuarimol by affinity electrokinetic chromatography-partial filling technique using human serum albumin as chiral selector. J Sep Sci. 2008 Oct;31(18):3265-71. doi: 10.1002/jssc.200800190. PubMed PMID: 18810736.
2: Kang G, Kim J, Park H, Kim TH. Crystal structure of nuarimol. Acta Crystallogr E Crystallogr Commun. 2015 Jul 22;71(Pt 8):o586-7. doi: 10.1107/S2056989015013493. eCollection 2015 Aug 1. PubMed PMID: 26396810; PubMed Central PMCID: PMC4571410.
3: Tyrkiel E, Wiadrowska B, Ludwicki JK. [The effect of nuarimol on the mutagenic activity of n-nitrosodimethylamine and 2-acetylaminofluorene in mouse erythrocytes]. Rocz Panstw Zakl Hig. 1998;49(1):55-66. Polish. PubMed PMID: 9734232.
4: Zhang H, Wang X, Zhuang S, Qian M, Jiang K, Wang X, Xu H, Qi P, Wang Q. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2012 Oct;404(6-7):1983-91. doi: 10.1007/s00216-012-6325-8. Epub 2012 Sep 6. PubMed PMID: 22955670.
5: Kostka G, Palut D, Kopeć-Szlezak J. Early hepatic changes induced by nuarimol in rats. J Appl Toxicol. 1994 Sep-Oct;14(5):337-42. PubMed PMID: 7822682.
6: Wiadrowska B, Ludwicki JK, Palut D. [Changes in activity of G-6-pase, APase, and gamma-GTPase in liver and blood serum of rats exposed to nuarimol and NDEA]. Rocz Panstw Zakl Hig. 1992;43(3-4):281-7. Polish. PubMed PMID: 1339220.
7: Tyrkiel E, Ludwicki JK. [The influence of DDT analogues (nuarimol and fenarimol) on the frequency of occurrence of micronuclei in erythrocytes of bone marrow and spleen in mice]. Rocz Panstw Zakl Hig. 1992;43(3-4):325-31. Polish. PubMed PMID: 1308752.
8: Kostka G, Kopeć-Szlezak J, Palut D. [The effect of selected polychlorinated hydrocarbon pesticides on proliferation of cells in rat liver (14 day experiment)]. Rocz Panstw Zakl Hig. 1996;47(1):87-94. Polish. PubMed PMID: 8754948.
9: Tyrkiel E, Wiadrowska B, Ludwicki JK. [Induction of micronuclei in erythrocytes of bone marrow and peripheral blood in laboratory mice following acute and subchronic exposure to DDT(fenarimol and nuarimol)]. Rocz Panstw Zakl Hig. 1996;47(2):151-8. Polish. PubMed PMID: 9064736.
10: Navarro S, Pérez G, Vela N, Mena L, Navarro G. Behavior of myclobutanil, propiconazole, and nuarimol residues during lager beer brewing. J Agric Food Chem. 2005 Nov 2;53(22):8572-9. PubMed PMID: 16248555.
11: Cooke DT, Munkonge FM, Burden RS, James CS. Fluidity and lipid composition of oat and rye shoot plasma membrane: effect of sterol perturbation by xenobiotics. Biochim Biophys Acta. 1991 Jan 30;1061(2):156-62. PubMed PMID: 1998689.
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13: Chai T, Jia Q, Yang S, Qiu J. Simultaneous stereoselective detection of chiral fungicides in soil by LC-MS/MS with fast sample preparation. J Sep Sci. 2014 Mar;37(5):595-601. doi: 10.1002/jssc.201301193. Epub 2014 Jan 16. PubMed PMID: 24347516.
14: Navarro S, Pérez G, Navarro G, Mena L, Vela N. Influence of fungicide residues on the primary fermentation of young lager beer. J Agric Food Chem. 2007 Feb 21;55(4):1295-300. Epub 2007 Jan 31. PubMed PMID: 17263547.
15: Navarro S, Pérez G, Navarro G, Vela N. Decline of pesticide residues from barley to malt. Food Addit Contam. 2007 Aug;24(8):851-9. PubMed PMID: 17613072.
16: Coolbaugh RC, Hell DR, West CA. Comparative Effects of Substituted Pyrimidines on Growth and Gibberellin Biosynthesis in Gibberella fujikuroi. Plant Physiol. 1982 Mar;69(3):712-6. PubMed PMID: 16662281; PubMed Central PMCID: PMC426286.
17: Baggiani C, Baravalle P, Giraudi G, Tozzi C. Molecularly imprinted solid-phase extraction method for the high-performance liquid chromatographic analysis of fungicide pyrimethanil in wine. J Chromatogr A. 2007 Feb 9;1141(2):158-64. Epub 2006 Dec 18. PubMed PMID: 17178127.
18: Ravelo-Pérez LM, Hernández-Borges J, Borges-Miquel TM, Rodríguez-Delgado MA. Pesticide analysis in tomatoes by solid-phase microextraction and micellar electrokinetic chromatography. J Chromatogr A. 2008 Mar 21;1185(1):151-4. doi: 10.1016/j.chroma.2008.01.069. Epub 2008 Jan 31. PubMed PMID: 18280487.
19: Molina-Mayo C, Hernández-Borges J, Borges-Miquel TM, Rodríguez-Delgado MA. Determination of pesticides in wine using micellar electrokinetic chromatography with UV detection and sample stacking. J Chromatogr A. 2007 May 25;1150(1-2):348-55. Epub 2006 Jul 7. PubMed PMID: 16828783.
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